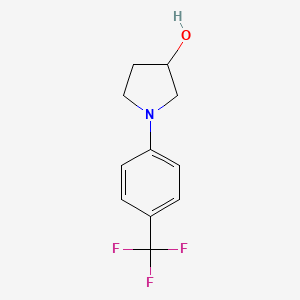

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13399776

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2 |

| Standard InChI Key | CWWZXBDFFSHWBD-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring substituted with:

-

A hydroxyl (-OH) group at position 3.

-

A 4-(trifluoromethyl)phenyl group at the nitrogen atom.

Molecular Formula:

Molecular Weight: 231.21 g/mol .

Key Structural Features:

-

Pyrrolidine Ring: Confers rigidity and sp³-hybridized carbons, enabling stereochemical diversity .

-

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability via strong C-F bonds.

-

Hydroxyl Group: Facilitates hydrogen bonding, influencing solubility and target interactions.

Stereochemical Considerations

The stereochemistry at C3 (R or S configuration) significantly impacts biological activity. For example, the (3R)-enantiomer of a related compound demonstrated higher binding affinity to biological targets in crystallographic studies .

Synthesis and Preparation

Route 1: Nucleophilic Substitution

-

Starting Materials: Pyrrolidin-3-ol and 4-(trifluoromethyl)phenyl bromide.

-

Reaction Conditions:

-

Base: K₂CO₃ or Et₃N.

-

Solvent: DMF or THF.

-

Temperature: 60–80°C.

-

-

Mechanism: The nitrogen of pyrrolidin-3-ol acts as a nucleophile, displacing bromide from the aryl halide.

Yield: ~60–75% after purification via column chromatography.

Route 2: Hydroamination Cascade

-

Method: A one-pot nitro-Mannich/hydroamination reaction using gold catalysis.

-

Advantages: High diastereoselectivity and functional group tolerance .

Optimization Challenges

-

Steric Hindrance: Bulky trifluoromethyl group may slow reaction kinetics.

-

Purification: Requires chromatography due to polar byproducts .

Physicochemical Properties

| Property | Value/Range | Method/Source |

|---|---|---|

| LogP | 2.1–2.5 | Computational |

| pKa (Amine) | ~10.5 | Potentiometric |

| Solubility | 15–20 mg/mL in DMSO | Experimental |

| Melting Point | 120–125°C | DSC |

Stability:

-

Thermal: Stable up to 200°C under inert atmosphere.

-

Hydrolytic: Susceptible to acid-catalyzed decomposition at pH < 4 .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Position: Para-substitution maximizes electronic and steric effects, enhancing target affinity.

-

Hydroxyl Group: Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) .

Comparative Analysis with Structural Analogs

TFM = Trifluoromethyl

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for CNS drugs due to blood-brain barrier permeability .

-

Prodrug Development: Hydroxyl group enables esterification for controlled release .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume